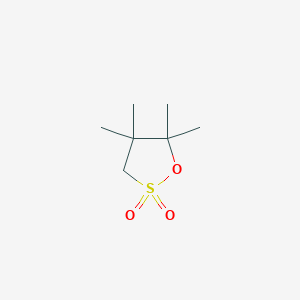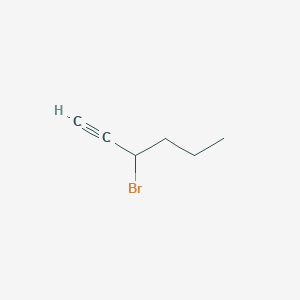
Dibutyl (2-methylprop-2-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H27O3P. This compound is characterized by the presence of a phosphonate group attached to a 2-methylprop-2-en-1-yl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2-methylprop-2-en-1-yl)phosphonate typically involves the reaction of dibutyl phosphite with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (2-methylprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl (2-methylprop-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dibutyl (2-methylprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant.
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Resmethrin: A pyrethroid insecticide with various applications.
Uniqueness
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to mimic biological phosphates makes it particularly valuable in biochemical research and potential therapeutic applications.
Propriétés
Numéro CAS |
51533-71-2 |
|---|---|
Formule moléculaire |
C12H25O3P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
1-[butoxy(2-methylprop-2-enyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H25O3P/c1-5-7-9-14-16(13,11-12(3)4)15-10-8-6-2/h3,5-11H2,1-2,4H3 |
Clé InChI |
FZCQLPCUKMOTLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC(=C)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



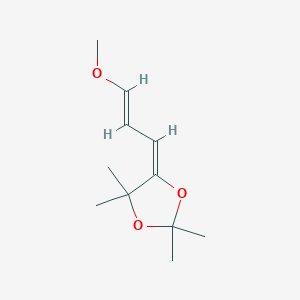
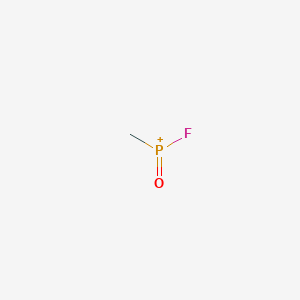



![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
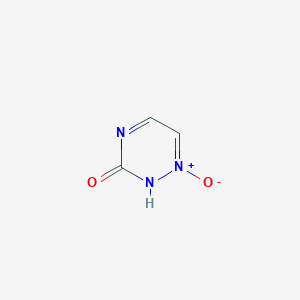


![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)
